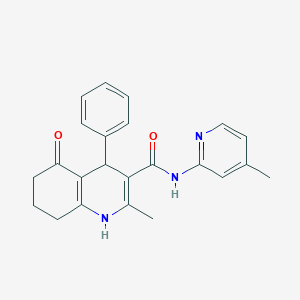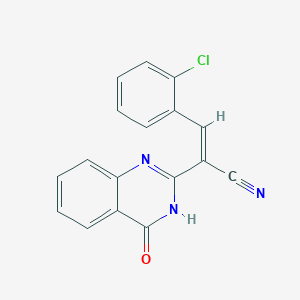![molecular formula C14H11BrN2O4 B11649369 5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649369.png)
5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a brominated benzylidene group attached to a pyrimidine trione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method starts with the bromination of a benzylidene precursor, followed by the introduction of the prop-2-en-1-yloxy group. The final step involves the formation of the pyrimidine trione core under controlled conditions, often using a combination of heat and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The brominated benzylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyrimidine trione core may also interact with metal ions or other cofactors, affecting enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-5-(prop-2-en-1-yloxy)pyridine: This compound shares the brominated and prop-2-en-1-yloxy groups but has a different core structure.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar in having a brominated and prop-2-en-1-yloxy group but differs in the overall molecular framework.
Uniqueness
5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a brominated benzylidene group and a pyrimidine trione core
Eigenschaften
Molekularformel |
C14H11BrN2O4 |
|---|---|
Molekulargewicht |
351.15 g/mol |
IUPAC-Name |
5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H11BrN2O4/c1-2-5-21-11-4-3-9(15)6-8(11)7-10-12(18)16-14(20)17-13(10)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,20) |
InChI-Schlüssel |
XHUPEPFOQSGIRI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B11649290.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one](/img/structure/B11649293.png)
![2-ethoxyethyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11649296.png)
![5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline](/img/structure/B11649305.png)
![1,4-Bis[(3-bromophenyl)methyl]piperazine](/img/structure/B11649306.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11649318.png)
![ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate](/img/structure/B11649319.png)
![N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11649330.png)

![2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11649334.png)

![3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649349.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11649368.png)
